molecular formula C55H87N5O41 B3001131 N-Acetylneuraminic Acid Pentamer alpha(2-8) CAS No. 110935-75-6

N-Acetylneuraminic Acid Pentamer alpha(2-8)

Cat. No. B3001131
CAS RN: 110935-75-6
M. Wt: 1474.295
InChI Key: IANAKXYVEIHDFV-JLSNPXASSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylneuraminic acid (Neu5Ac) is a significant sialic acid, a family of sugar molecules that play essential roles in biological recognition phenomena, including cell-cell communication and pathogen-host interactions. The pentamer form of Neu5Ac alpha(2-8) is a polymer consisting of five Neu5Ac units linked together, which has been studied for its biological functions and structural properties .

Synthesis Analysis

The synthesis of Neu5Ac and its derivatives has been approached through various chemical strategies. One method involves the Michael addition of nitro-mannopyranose derivatives to tert-butyl 2-(bromomethyl)prop-2-enoate, followed by reduction and ozonolysis to yield tert-butyl neuraminate, which can be further processed to obtain Neu5Ac . Enzymatic synthesis has also been employed, where N-Acetylneuraminate synthase catalyzes the formation of Neu5Ac derivatives from phosphoenolpyruvate and modified mannose . Other synthetic approaches include phase-transfer catalysis to produce aryl alpha-ketosides of Neu5Ac , and indium-mediated allylation for the synthesis of C-5 analogs of Neu5Ac .

Molecular Structure Analysis

The molecular structure of Neu5Ac polymers, including the pentamer, has been analyzed using high-resolution techniques such as capillary electrophoresis. It has been observed that small oligomers of Neu5Ac migrate in reverse order of their molecular masses, which is proposed to be related to their stereochemical structures . Structural variations of Neu5Ac have been synthesized to study their behavior towards enzymes like CMP-sialate synthase, which is crucial for understanding the molecular interactions and functions of these sialic acid derivatives .

Chemical Reactions Analysis

Neu5Ac and its derivatives undergo various chemical reactions that have been explored for the synthesis of structurally diverse compounds. These reactions include the transformation of methyl esters to thiocarbonate derivatives, iodination, and reduction to produce deoxy derivatives of Neu5Ac . The reactivity of Neu5Ac derivatives with diimidazolylthiocarbonate has also been studied, leading to cyclic dithiocarbonato sialic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of Neu5Ac derivatives are influenced by their molecular structure and the presence of functional groups. For instance, the synthesis of Neu5Ac 8-methyl ether and its inhibition of neuraminidase activity demonstrates the importance of the methyl group at the C-8 position . The phase-transfer-catalyzed synthesis of alpha-N-ketosides of Neu5Ac has provided insights into the stereoselectivity and mechanism of glycosidation reactions involving sialic acid derivatives . Additionally, the synthesis of an isomer of Neu5Ac with the acetamido group at C-4 (iso-Neu4Ac) has been achieved, showcasing the versatility of Neu5Ac chemistry .

Scientific Research Applications

Role in Molecular Recognition Processes

N-Acetylneuraminic acid is significant in molecular recognition processes. Molecular dynamics (MD) simulation and quantum mechanical (QM) calculations have provided insights into its three-dimensional structure and conformation in biological environments. This understanding is crucial for glycobiologists and biotechnologists, and aids in the design of drugs using sialic acid analog inhibitors (Priyadarzini, Subashini, Selvin & Veluraja, 2012).

Analytical Chemistry Applications

Capillary electrophoresis has been used for high-resolution analysis of polymers of N-acetylneuraminic acid. This method revealed unusual migration patterns related to the stereochemical structures of its oligomers, which are proposed to be closely linked to their biological functions (Kakehi, Kinoshita, Hayase & Oda, 1999).

Affinity Purification Applications

Synthesized N-acetylneuraminic acid analogues have been effectively used for the purification of sialic acid-recognising proteins. These analogues, when coupled to affinity resins, have proven efficient in purifying various sialic acid-recognising proteins like Vibrio cholerae sialidase and rat liver sialyltransferases (Abo, Ciccotosto, Alafaci & von Itzstein, 1999).

Potential in Drug Design

The synthesis of N-acetylneuraminic acid analogues, such as N-ketosides, has been explored for potential applications in drug design. These analogues, resistant to neuraminidase hydrolysis, are important for understanding the mechanism of phase-transfer catalysis in sialic acid derivatives, which is valuable for designing neuraminidase inhibitors (Rothermel, Weber & Faillard, 1992).

Biochemical Research

The synthesis and evaluation of various N-acetylneuraminic acid analogues have been instrumental in biochemical research, particularly in studying enzyme-substrate interactions and enzyme kinetics. These analogues have helped in understanding the action of specific enzymes like N-acetylneuraminic acid aldolase (Suttajit, Urban & McLean, 1971).

properties

IUPAC Name

(4S,5R)-5-acetamido-2-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H87N5O41/c1-16(66)56-32(21(71)6-22(72)47(84)85)42(83)38(79)28(12-62)94-52(48(86)87)8-24(74)34(58-18(3)68)44(99-52)40(81)30(14-64)96-54(50(90)91)10-26(76)36(60-20(5)70)46(101-54)41(82)31(15-65)97-55(51(92)93)9-25(75)35(59-19(4)69)45(100-55)39(80)29(13-63)95-53(49(88)89)7-23(73)33(57-17(2)67)43(98-53)37(78)27(77)11-61/h21,23-46,61-65,71,73-83H,6-15H2,1-5H3,(H,56,66)(H,57,67)(H,58,68)(H,59,69)(H,60,70)(H,84,85)(H,86,87)(H,88,89)(H,90,91)(H,92,93)/t21-,23-,24-,25-,26-,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43?,44?,45?,46?,52?,53?,54?,55?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANAKXYVEIHDFV-JLSNPXASSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C2C(C(CC(O2)(C(=O)O)OC(CO)C(C3C(C(CC(O3)(C(=O)O)OC(CO)C(C4C(C(CC(O4)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H](CO)[C@H](C2[C@@H]([C@H](CC(O2)(C(=O)O)O[C@H](CO)[C@H](C3[C@@H]([C@H](CC(O3)(C(=O)O)O[C@H](CO)[C@H](C4[C@@H]([C@H](CC(O4)(C(=O)O)O[C@H](CO)[C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H87N5O41
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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